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Compound of Interest

Compound Name: Sodium acetate

Cat. No.: B150403 Get Quote

Technical Support Center: RNA Precipitation
with Sodium Acetate
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low yields during RNA precipitation with sodium acetate.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Q1: I performed an RNA precipitation with sodium acetate and ethanol, but my final yield is

very low. What are the common causes?

Low RNA yield can be attributed to several factors throughout the extraction and precipitation

process. The most frequent issues include suboptimal reagent concentrations, inadequate

incubation, poor pelleting, or loss of the RNA pellet.[1] It is also possible that the initial RNA

concentration was too low for efficient precipitation.[2]

Q2: How can I optimize the concentration of sodium acetate and ethanol for my RNA

precipitation?

For efficient RNA precipitation, it is crucial to use the correct final concentrations of sodium
acetate and ethanol. The standard and recommended protocol involves:
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Sodium Acetate: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to your RNA sample

to achieve a final concentration of 0.3 M.[1][3] The slightly acidic pH helps to keep the

nucleic acids stable.[4]

Ethanol: Following the addition of sodium acetate, add 2.5 to 3 volumes of absolute (100%)

ice-cold ethanol.[1][5] For smaller RNA fragments or very dilute samples, using up to 4

volumes of ethanol can improve recovery.[5]

Both salt and alcohol are essential for precipitation; using either one alone will result in

negligible RNA recovery.[6][7]

Q3: What are the optimal incubation time and temperature for RNA precipitation?

While some protocols suggest that precipitation can occur at 0-4°C, incubating the RNA-salt-

ethanol mixture at -20°C or -80°C is common practice to enhance precipitation efficiency,

especially for low-concentration samples.[3][8]

Standard Incubation: An incubation period of at least 1 hour at -20°C is generally

recommended.[1]

For Low Concentrations: For very dilute RNA samples, extending the incubation time to

overnight at -20°C can significantly improve the yield.[5][9] Some studies have shown that for

certain nucleic acids, overnight incubation at -20°C or 4°C achieved the highest recovery

rates.[6] A shorter incubation of one hour at -80°C is also an effective alternative.[5]

Q4: My RNA pellet is invisible. How can I avoid losing it during the wash steps?

An invisible RNA pellet is a common issue, particularly with low RNA concentrations. Here are

several strategies to prevent pellet loss:

Use a Co-precipitant: Add an inert carrier like glycogen or linear polyacrylamide (LPA) to your

RNA sample before adding the ethanol.[10][11] These molecules co-precipitate with the

RNA, forming a larger, more visible pellet.[11][12] Glycogen is a popular choice as it does

not interfere with downstream applications like spectrophotometry.[11]

Mark the Tube: Before centrifugation, mark the side of the tube where the pellet is expected

to form. This will help you locate the pellet and avoid disturbing it when removing the
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supernatant.[13]

Careful Aspiration: Instead of decanting, use a pipette to carefully remove the supernatant,

leaving the pellet undisturbed.[1]

Proper Washing: During the 70% ethanol wash, add the ethanol gently without dislodging the

pellet. The pellet should become more visible (white and glassy) after the ethanol wash.[13]

Q5: Can the centrifugation speed and time affect my RNA yield?

Yes, proper centrifugation is critical for efficiently pelleting the precipitated RNA.

Speed and Temperature: A centrifugation speed of at least 12,000 x g is recommended.[1]

[14] Performing the centrifugation at 4°C helps to keep the RNA precipitated.[14]

Duration: A centrifugation time of 15 to 30 minutes is typically sufficient for most samples.[1]

For very small or dilute samples, extending the centrifugation time to 30 minutes or longer

can improve pelleting.[10]

Q6: I suspect my RNA might be degraded. How can I prevent this?

RNase contamination is a primary cause of RNA degradation. Maintaining an RNase-free

environment is essential.

Use RNase-free reagents and consumables.

Wear gloves at all times and change them frequently.

If you suspect RNase contamination in your sample, consider using an RNase inhibitor

during the extraction process.

Q7: Could issues with the initial sample lysis affect my final RNA yield?

Absolutely. Incomplete cell or tissue lysis will result in a poor initial yield of total RNA, which will

naturally lead to a low final yield after precipitation.[15] Ensure that your homogenization and

lysis procedures are thorough and optimized for your specific sample type.

Experimental Protocols
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Standard RNA Precipitation Protocol
This protocol is designed for the precipitation of RNA from an aqueous solution.

Measure Sample Volume: Determine the volume of your aqueous RNA sample.

Add Sodium Acetate: Add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix thoroughly

by gentle vortexing or flicking the tube.[1]

Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol.[1][5]

Mix and Incubate: Invert the tube several times to mix. Incubate at -20°C for at least 1 hour.

For low concentration samples, incubate overnight.[1]

Centrifuge: Centrifuge the sample at ≥12,000 x g for 30 minutes at 4°C.[1]

Wash Pellet: Carefully remove the supernatant. Add 500 µL of ice-cold 70% ethanol to wash

the pellet and remove excess salts.[13]

Centrifuge Again: Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.[14]

Dry Pellet: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes at room

temperature. Do not over-dry, as this can make the RNA difficult to resuspend.[14]

Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water

or buffer.

RNA Precipitation with a Co-precipitant (for low
concentration samples)

Measure Sample Volume: Determine the volume of your aqueous RNA sample.

Add Co-precipitant: Add a co-precipitant such as glycogen to a final concentration of 10-20

µg/mL.[1] Mix gently.

Add Sodium Acetate: Add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.[1]

Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol.[1][5]
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Mix and Incubate: Invert the tube several times to mix. Incubate at -20°C overnight.[9]

Proceed with Standard Protocol: Continue from step 5 of the "Standard RNA Precipitation

Protocol".

Data Presentation
Parameter Standard Protocol Optimized for Low Yield

Sodium Acetate (final conc.) 0.3 M[3] 0.3 M[3]

Ethanol (volume) 2.5 volumes[5] 3-4 volumes[5]

Incubation Temperature -20°C[1] -20°C or -80°C[5]

Incubation Time ≥ 1 hour[1] Overnight[9]

Centrifugation Speed ≥ 12,000 x g[1] ≥ 12,000 x g[1]

Centrifugation Time 15-30 minutes[1] 30 minutes or longer[10]

Co-precipitant Not typically used Glycogen or LPA[10][11]

Visualizations

Aqueous RNA Sample Add 1/10 vol
3M Sodium Acetate (pH 5.2)

Add 2.5-3 vols
100% Ethanol

Incubate
-20°C for >=1 hr

Centrifuge
>=12,000 x g, 30 min, 4°C

Wash with
70% Ethanol

Centrifuge
>=12,000 x g, 10 min, 4°C Air-dry pellet Resuspend in

RNase-free water Purified RNA
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Caption: Standard workflow for RNA precipitation with sodium acetate.
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Low RNA Yield
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Caption: Troubleshooting logic for low RNA yield in precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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